Cas no 87-51-4 (3-Indoleacetic acid)

3-Indoleacetic acid is an auxin-like plant growth regulator used for promoting rooting and cell elongation in various plant species. Its key advantages include enhanced root development, increased yield potential, and improved disease resistance. Effective at low concentrations, it facilitates precise application without excessive phytotoxicity.
3-Indoleacetic acid structure
3-Indoleacetic acid structure
商品名:3-Indoleacetic acid
CAS番号:87-51-4
MF:C10H9NO2
メガワット:175.183962583542
MDL:MFCD00005636
CID:34420
PubChem ID:802

3-Indoleacetic acid 化学的及び物理的性質

名前と識別子

    • Indole-3-acetic acid
    • IH-Indole-3-acetic acid
    • Heteroauxin
    • indol-3-ylacetic acid
    • Indole-3-acetic acid IAA
    • Indole-3-acetic Acid (1.00353)
    • Heterauxin
    • Indolyl-3-acetic acid
    • Turkey Red Oil
    • 3-Indoleacetic acid(IAA)
    • 3-Indoleacetic acid
    • IAA
    • 1H-Indol-3-ylacetic acid
    • 2,4-dichlorophenoxyacetic acid
    • 3-Indoleaceticacid Solution
    • Indole acetic acid
    • (1H-indol-3-yl)-acetic acid
    • (1H-INDOL-3-YL)ACETIC ACID
    • (INDOL-3-YL)ACETIC ACID
    • [3H]-Indoleacetic acid
    • 1H-i
    • 1H-Indole-3-acetic acid
    • 3-IAA
    • a-Iaa
    • alpha-indol-3-yl-aceticacid
    • b-Iaa
    • INDOLEI-3-ACETIC ACID
    • IUPAC
    • JAA
    • RHIZOPIN
    • β-indoleacetic acid
    • 3-Indolylacetic acid
    • Classical Complement Pathway, Rat, Assay, 1 x 96 det.
    • indoleacetic acid
    • 2-(1H-Indol-3-yl)acetic acid
    • Rhizopon A
    • Hexteroauxin
    • beta-Indoleacetic acid
    • 3-(Carboxymethyl)indole
    • indoleacetate
    • Acetic acid, indolyl-
    • Heteroauxinhexteroauxiniaa
    • beta-Indolylacetic acid
    • Indolylacetic acid
    • omega-Skatole carboxylic acid
    • indole-3-acetate
    • Kyselina 3-indolyloctova
    • Indoleacet
    • Indole-3-aceticacid
    • Indole-3-acetic acid (8CI)
    • 2-(3-Indolyl)acetic acid
    • 3-(Carboxymethyl)-1H-indole
    • 3-Indolylmethylcarboxylic acid
    • Bioenraiz
    • GAP
    • Noclosan
    • NSC 3787
    • α-IAA
    • β-IAA
    • 3-indoleacetate
    • (Indol-3-yl)acetate
    • MLS001331664
    • 2338-19-4
    • MLS001332400
    • MLS001332399
    • 3-Indolylessigsaeure
    • MLS001066408
    • IES
    • 2-(indol-3-yl)ethanoic acid
    • 2-(indol-3-yl)ethanoate
    • MLSMR
    • SMR000471855
    • 87-51-4
    • 3-Indoleacetic acid,99%
    • Indole-3-acetic acid (3-Indoleacetic Acid)
    • MDL: MFCD00005636
    • インチ: 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
    • InChIKey: SEOVTRFCIGRIMH-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C2C(=CC=CC=2)NC=1)O
    • BRN: 143358

計算された属性

  • せいみつぶんしりょう: 175.06300
  • どういたいしつりょう: 175.063328530 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • 互変異性体の数: 何もない
  • ぶんしりょう: 175.18
  • トポロジー分子極性表面積: 53.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.1999 (rough estimate)
  • ゆうかいてん: 166.0 to 170.0 deg-C
  • ふってん: 415°C at 760 mmHg
  • フラッシュポイント: 171 ºC
  • 屈折率: 1.5460 (estimate)
  • ようかいど: >26.3 [ug/mL]
  • すいようせい: Soluble in ethanol (50 mg/ml), methanol, DMSO, and chloroform (sparingly). Insoluble in water.
  • あんていせい: Stable. Incompatible with strong oxidizing agents. Light sensitive.
  • PSA: 53.09000
  • LogP: 1.79500
  • ぶんかいおんど: 167°C
  • マーカー: 4964
  • 酸性度係数(pKa): 4.75(at 25℃)
  • かんど: Light Sensitive
  • ようかいせい: エタノール、アセトン、エーテルに溶解し、クロロホルムに微溶解し、水に溶解しない
  • ぶんかい: 167 ºC

3-Indoleacetic acid セキュリティ情報

3-Indoleacetic acid 税関データ

  • 税関コード:29339990
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Indoleacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17303-0.1g
2-(1H-indol-3-yl)acetic acid
87-51-4 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-17303-1.0g
2-(1H-indol-3-yl)acetic acid
87-51-4 95.0%
1.0g
$19.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYM10342-25G
2-(1H-indol-3-yl)acetic acid
87-51-4 97%
25g
¥ 244.00 2023-04-13
abcr
AB108811-250 g
Indole-3-acetic acid, 98%; .
87-51-4 98%
250 g
€223.60 2023-07-20
abcr
AB108811-100 g
Indole-3-acetic acid, 98%; .
87-51-4 98%
100 g
€137.90 2023-07-20
Key Organics Ltd
CG-0522-1MG
2-(1H-indol-3-yl)acetic acid
87-51-4 >95%
1mg
£37.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0022-25g
3-Indoleacetic acid
87-51-4 98.0%(T)
25g
¥265.0 2022-05-30
MedChemExpress
HY-18569-500mg
3-Indoleacetic acid
87-51-4 99.94%
500mg
¥400 2024-05-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
I2886-5G
3-Indoleacetic acid
87-51-4
5g
¥286.67 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045443-100g
3-Indoleacetic acid
87-51-4 98%
100g
¥120.00 2024-04-27

3-Indoleacetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfur Solvents: Pyridine
リファレンス
Oxidative degradation of a-substituted carboxylic acids
Feichtinger, Hans, Chemische Berichte, 1962, 95, 2238-42

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Cell kinetics of auxin transport and activity in Arabidopsis root growth and skewing
Hu, Yangjie ; et al, Nature Communications, 2021, 12(1),

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Preparation of 3-indoleacetic acid; new synthesis of tryptophol
Snyder, H. R.; et al, Journal of the American Chemical Society, 1948, 70, 3770-1

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Action of aromatic diazo compounds on compounds of the type of alkylacetoacetic esters as a method of preparation of arylhydrazones of α-keto acids, α-amino acids, and nitrogenous heterocyclic compounds. XIV. Synthesis of (2-carboxy-3-indolyl)acetic acids substituted in the benzene ring and of the corresponding 3-indolylacetic acids
Feofilaktov, V. V.; et al, Zhurnal Obshchei Khimii, 1953, 23, 644-56

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: L-Tryptophan Catalysts: Indole-3-acetic acid synthetase Solvents: Water ;  6 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide
Pollmann, Stephan; et al, Phytochemistry (Elsevier), 2009, 70(4), 523-531

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; et al, Organic Letters, 2021, 23(17), 6648-6653

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  18 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Regioselective hydroarylation reactions of C3 electrophilic N-acetylindoles activated by FeCl3. An entry to 3-(hetero)arylindolines
Beaud, Rodolphe; et al, Chemistry - A European Journal, 2014, 20(24), 7492-7500

ごうせいかいろ 8

はんのうじょうけん
リファレンス
The preparation of heteroauxin and tryptamine
Thesing, Jan; et al, Chemische Berichte, 1952, 85, 324-7

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Aldehyde dehydrogenase
リファレンス
Isolation and total synthesis of stolonines A-C, unique taurine amides from the Australian marine tunicate Cnemidocarpa stolonifera
Tran, Trong D.; et al, Marine Drugs, 2015, 13(7), 4556-4575

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Water
リファレンス
Indole-3-acetic acid
Johnson, Herbert E.; et al, Organic Syntheses, 1964, 44, 64-6

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
3-Indoleacetic acid
Johnson, Herbert E.; et al, Journal of Organic Chemistry, 1963, 28, 1246-8

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium peroxoborate Solvents: Water
リファレンス
Oxidative decarbonylation of β-arylpyruvic acids using sodium perborate
Morrow, Nicholas; et al, Tetrahedron, 1998, 54(33), 9603-9612

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Efficient synthesis of the peptide fragment of the natural depsipeptides Jaspamide and Chondramide
Zarezin, Danil P.; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4716-4722

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Tetraethylene glycol promoted two-step, one-pot rapid synthesis of indole-3-[1-11C]acetic acid
Lee, Sojeong; et al, Tetrahedron Letters, 2015, 56(3), 517-520

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Tosylhydrazine Solvents: Methanol
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
リファレンス
A convenient method for the synthesis of indole-3-acetic acids
Guan, Xiangming; et al, Tetrahedron Letters, 1994, 35(19), 3013-16

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
リファレンス
An expedient route to indole-3-acetic acid derivatives
Samizu, Kiyohiro; et al, Synlett, 1994, (7), 499-500

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Syntheses of heteroauxin, tryptamine, and serotonin
Nenitzescu, Costin D.; et al, Chemische Berichte, 1958, 91, 1141-5

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Indole-3-acetamide hydrolase
リファレンス
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  8 h, 250 - 275 °C
1.2 Solvents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  28 h, 20 °C → 5 °C
リファレンス
3-Indolealkanoic acids
, United States, , ,

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Tetralin
リファレンス
Solid-liquid phase transfer catalytic carboxymethylation - synthesis of 3-indoleacetic acid (IAA)
Cai, Yuzhen; et al, Jinan Daxue Xuebao, 1990, 11(1), 52-5

ごうせいかいろ 24

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Syntheses with Mannich bases of indole
Thesing, Jan; et al, Chemische Berichte, 1955, 88, 1295-1306

3-Indoleacetic acid Raw materials

3-Indoleacetic acid Preparation Products

3-Indoleacetic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:87-51-4)1H-Indole-3-acetic acid
注文番号:3457718
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally

3-Indoleacetic acid 関連文献

3-Indoleacetic acidに関する追加情報

Professional Introduction to 3-Indoleacetic Acid (CAS No. 87-51-4)

3-Indoleacetic acid, with the chemical formula C9H9NO2, is a significant compound in the field of pharmaceuticals and agrochemicals. Its CAS number, CAS No. 87-51-4, identifies it as a well-characterized organic molecule with a rich history of research and application. This compound, belonging to the indole derivative family, has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.

The structural uniqueness of 3-Indoleacetic acid lies in its indole ring system, which is a core structural motif found in numerous bioactive natural products and synthetic drugs. The presence of an acetic acid side chain at the 3-position of the indole ring imparts specific chemical and biological properties, making it a valuable intermediate in organic synthesis and a key player in various biochemical pathways.

In recent years, 3-Indoleacetic acid has been extensively studied for its role as a plant hormone, commonly known as auxin. Auxins are crucial for regulating various aspects of plant growth and development, including cell elongation, root initiation, and fruit development. The discovery of its plant hormone activity has opened up numerous possibilities in agricultural science, particularly in the development of novel plant growth regulators that can enhance crop yield and stress resistance.

Beyond its role in plant biology, CAS No. 87-51-4 has shown promising applications in pharmaceutical research. The indole moiety is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers have leveraged these properties to develop derivatives of 3-Indoleacetic acid that exhibit enhanced bioactivity and improved pharmacokinetic profiles. For instance, studies have demonstrated that certain derivatives can modulate signaling pathways involved in cancer cell proliferation and apoptosis.

The synthesis of 3-Indoleacetic acid is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient production of this compound in high purity, facilitating its use in both academic research and industrial applications. The synthesis often involves multi-step reactions starting from readily available precursors such as indole and acetyl chloride. Catalytic processes have also been optimized to improve yield and reduce environmental impact.

The biological activity of CAS No. 87-51-4 extends beyond plants to include interactions with human cells. Research has highlighted its potential role as a modulator of neurotransmitter systems, suggesting possible applications in the treatment of neurological disorders. Additionally, its ability to interact with various enzymes and receptors has led to investigations into its use as an intermediate in the development of targeted drug therapies.

In the realm of agrochemicals, the use of 3-Indoleacetic acid as a growth promoter has been refined through extensive field trials and molecular studies. Its ability to enhance root development and improve nutrient uptake has made it a popular choice for farmers seeking to optimize crop performance under challenging environmental conditions. Furthermore, its compatibility with other agrochemicals has allowed for synergistic combinations that further improve agricultural productivity.

The environmental impact of using CAS No. 87-51-4 has also been carefully evaluated. Studies have shown that it degrades relatively quickly under natural conditions, minimizing potential long-term ecological risks. This biodegradability is crucial for ensuring that its application in agriculture does not lead to persistent pollution or adverse effects on non-target organisms.

The future prospects for research on 3-Indoleacetic acid are vast and exciting. Ongoing studies aim to uncover new biological functions and develop innovative derivatives with enhanced therapeutic potential. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process, leading to faster translation of laboratory findings into practical applications.

In conclusion, CAS No. 87-51-4, or more accurately referred to as 3-Indoleacetic acid, represents a cornerstone compound in both plant science and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an invaluable tool for scientists working across multiple disciplines. As research continues to evolve, the full potential of this remarkable molecule is likely to be realized, leading to groundbreaking advancements in agriculture and medicine.

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